

# Taselisib IC50 Values & Comparative Inhibitor Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Taselisib

CAS No.: 1282512-48-4

Cat. No.: S549007

[Get Quote](#)

| Cancer Model                        | Cell Line / Context           | Genetic Background             | Taselisib IC50 ( $\mu\text{M}$ )                   | Comparator Inhibitor & IC50                                                                                           | Source  |
|-------------------------------------|-------------------------------|--------------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|---------|
| Uterine Serous Carcinoma (In vitro) | Panel of 9 primary cell lines | HER2/neu amplified (FISH+)     | $0.042 \pm 0.006$                                  | N/A                                                                                                                   | [1] [2] |
| Uterine Serous Carcinoma (In vitro) | Panel of 9 primary cell lines | HER2/neu not amplified (FISH-) | $0.38 \pm 0.06$                                    | N/A                                                                                                                   | [1] [2] |
| Colorectal Cancer (In vitro)        | HCT116                        | KRAS mutant                    | Reported as <b>synergistic</b> , not a direct IC50 | <b>Pictilisib</b> (pan-PI3Ki): Also synergistic;<br><b>Alpelisib</b> : Most effective isoform-specific PI3Ki in combo | [3]     |
| Colorectal Cancer (In vitro)        | SW480                         | KRAS mutant                    | Reported as <b>synergistic</b> ,                   | <b>Pictilisib</b> (pan-PI3Ki): Also synergistic;                                                                      | [3]     |

| Cancer Model           | Cell Line / Context          | Genetic Background | Taselisib IC50 ( $\mu\text{M}$ )                              | Comparator Inhibitor & IC50                                      | Source |
|------------------------|------------------------------|--------------------|---------------------------------------------------------------|------------------------------------------------------------------|--------|
|                        |                              |                    | not a direct IC50                                             | <b>Alpelisib:</b> Most effective isoform-specific PI3Ki in combo |        |
| Phase I Clinical Trial | Patient plasma concentration | N/A                | N/A (Target human plasma conc. $\sim 0.076 \mu\text{mol/L}$ ) | N/A                                                              | [4]    |

A key finding from the data is that **Taselisib shows significantly greater potency in cancer cells with specific genetic alterations**. The following diagram illustrates the experimental workflow that revealed this relationship:



Click to download full resolution via product page

## Key Experimental Protocols

The quantitative data in the table above were generated using standard preclinical methods. Here are the detailed protocols from the cited studies:

- **In Vitro Drug Sensitivity Assay (Cell Viability)** [1] [2]:
  - **Cell Lines:** Nine primary uterine serous carcinoma (USC) cell lines were used.
  - **Procedure:** Cells were plated in tissue culture plates and treated with a range of **Taselisib** concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0  $\mu$ M) for 72 hours.
  - **Viability Measurement:** After treatment, all cells were harvested, stained with propidium iodide, and **viable cell counts were quantified using flow cytometry**. Results are expressed as the percentage of viable cells relative to vehicle-treated controls.
  - **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.
- **Combination Synergy Studies (Colorectal Cancer Models)** [3]:
  - **Cell Lines & Drugs:** Studies used colorectal cancer cell lines (e.g., HCT116, SW480) treated with combinations of a MEK inhibitor (e.g., Cobimetinib) and various PI3K pathway inhibitors, including **Taselisib**, Pictilisib (pan-PI3Ki), and Alpelisib (alpha-isoform-specific PI3Ki).
  - **Proliferation Assay:** Cell proliferative ability was determined using a modified MTS assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay).
  - **Synergy Quantification:** The **Combination Index (CI)** was calculated using CalcuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

## Interpretation of the Findings

- **Differential Sensitivity:** The most striking data shows **Taselisib** is about **9 times more potent** in HER2/neu amplified uterine serous carcinoma cells compared to non-amplified cells [1]. This highlights the importance of tumor genetics in predicting drug response.
- **Combination Therapy Potential:** In colorectal cancer models, **Taselisib** showed **strong synergy** with MEK inhibitors, an effect that was comparable to pan-PI3K inhibitors and more effective than dual mTOR/PI3K inhibitors [3]. This supports the strategy of vertical pathway inhibition to overcome resistance.

- **Clinical Relevance:** The plasma concentration achieved in patients (C~max~ ~0.076  $\mu\text{M}$ ) [4] falls within the range of IC50 values (0.042 - 0.38  $\mu\text{M}$ ) shown to be effective in preclinical models, particularly for genetically sensitive tumors [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Taselisib, a selective inhibitor of PIK3CA, is highly effective on ... [pmc.ncbi.nlm.nih.gov]
2. Taselisib, a selective inhibitor of PIK3CA, is highly effective ... [lifescience.net]
3. Dissecting mechanisms of resistance to targeted drug ... [nature.com]
4. Phase I Dose Escalation Study of Taselisib (GDC-0032), an ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Taselisib IC50 Values & Comparative Inhibitor Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549007#taselisib-ic50-values-compared-other-inhibitors>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)